molecular formula C6H11NO3S B14489207 4-[(2-Aminoethyl)sulfanyl]-4-oxobutanoic acid CAS No. 65735-89-9

4-[(2-Aminoethyl)sulfanyl]-4-oxobutanoic acid

Cat. No.: B14489207
CAS No.: 65735-89-9
M. Wt: 177.22 g/mol
InChI Key: VWZXEYSSWFSGTQ-UHFFFAOYSA-N
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Description

4-[(2-Aminoethyl)sulfanyl]-4-oxobutanoic acid is an organic compound with the molecular formula C6H11NO3S It is characterized by the presence of an aminoethyl group attached to a sulfanyl group, which is further connected to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Aminoethyl)sulfanyl]-4-oxobutanoic acid typically involves the reaction of 2-aminoethanethiol with a suitable precursor such as 4-oxobutanoic acid. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include reducing agents and catalysts that facilitate the formation of the sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Aminoethyl)sulfanyl]-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butanoic acid backbone can be reduced to form alcohols.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Aminoethyl)sulfanyl]-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Aminoethyl)sulfanyl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the sulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(2-Aminoethyl)sulfanyl]sulfonic acid
  • 4-(2-Aminoethyl)benzenesulfonyl fluoride
  • 4-Hydroxy-2-oxobutanoic acid

Uniqueness

4-[(2-Aminoethyl)sulfanyl]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of properties that make it suitable for a variety of applications in research and industry.

Properties

CAS No.

65735-89-9

Molecular Formula

C6H11NO3S

Molecular Weight

177.22 g/mol

IUPAC Name

4-(2-aminoethylsulfanyl)-4-oxobutanoic acid

InChI

InChI=1S/C6H11NO3S/c7-3-4-11-6(10)2-1-5(8)9/h1-4,7H2,(H,8,9)

InChI Key

VWZXEYSSWFSGTQ-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)SCCN)C(=O)O

Origin of Product

United States

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